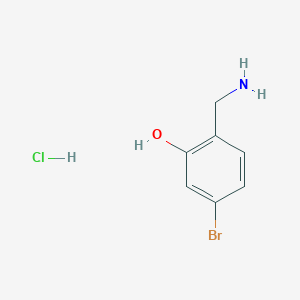![molecular formula C22H16FN3O3S B2645529 N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide CAS No. 895019-82-6](/img/structure/B2645529.png)
N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a fluorobenzo[d]thiazol-2-yl group, a pyridin-3-ylmethyl group, and a 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide group. These groups suggest that the compound may have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The fluorobenzo[d]thiazol-2-yl group, for example, would introduce a degree of aromaticity into the molecule, while the 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide group would introduce additional ring structures .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom might increase its electronegativity, while the presence of the carboxamide group might influence its solubility in water .Scientific Research Applications
Anticancer Activity
The compound 6-fluorobenzo[b]pyran-4-one, a structural component closely related to the chemical , has been explored for its anticancer properties. In particular, its derivatives have shown promising anti-lung cancer activity, providing a foundation for the potential therapeutic applications of similarly structured compounds like N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide (Hammam et al., 2005).
Environmental Remediation
Compounds with thiazole moieties, similar to the structure , have been utilized for environmental purposes, such as the removal of heavy metals from industrial waste. Specifically, magnetic N2,N6-di(thiazol-2-yl)pyridine-2,6-dicarboxamide nanoadsorbents have been developed for the efficient removal of Cd2+ and Zn2+ ions, showcasing the adaptability and practicality of such structures in environmental remediation processes (Zargoosh et al., 2015).
Antibacterial and Antimicrobial Properties
Several studies have highlighted the antimicrobial potential of compounds containing thiazole and pyridine units. These studies have led to the synthesis of various derivatives that have demonstrated significant activity against a range of microbial strains. This underscores the potential of N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide in contributing to the development of new antibacterial and antimicrobial agents (Bayrak et al., 2009).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN3O3S/c23-16-4-5-17-20(11-16)30-22(25-17)26(13-14-2-1-7-24-12-14)21(27)15-3-6-18-19(10-15)29-9-8-28-18/h1-7,10-12H,8-9,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWASAWATEZGCQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)N(CC3=CN=CC=C3)C4=NC5=C(S4)C=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 5-[(2,6-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2645447.png)
![2-(5,6-Dimethylpyrimidin-4-yl)-2-azabicyclo[2.2.1]heptane](/img/structure/B2645449.png)
![3-(2-Bromophenyl)-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one](/img/structure/B2645450.png)
![[4-[Cyclopropyl-(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]-phenylmethanone](/img/structure/B2645451.png)
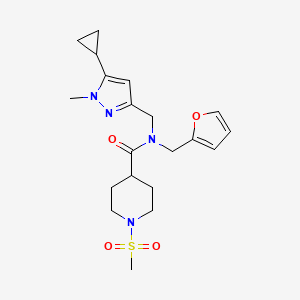
![4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide oxalate](/img/structure/B2645454.png)
![1-Methyl-5-[2-(oxiran-2-ylmethoxy)phenyl]pyrazole](/img/structure/B2645455.png)
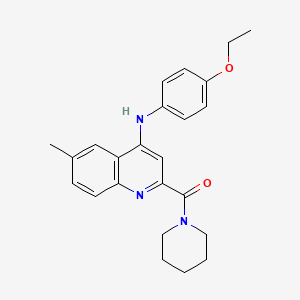
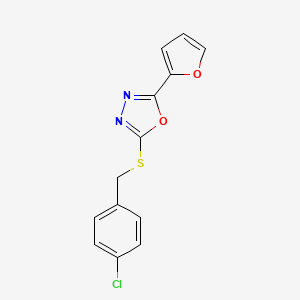

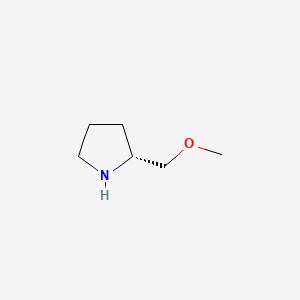
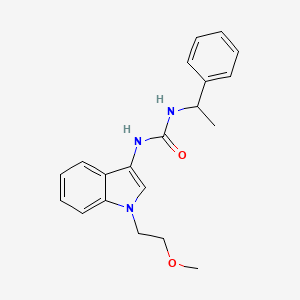
![1-benzyl-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2645468.png)
